molecular formula C17H15ClN2O5 B117790 Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate CAS No. 22316-45-6

Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate

Cat. No. B117790
CAS RN: 22316-45-6
M. Wt: 362.8 g/mol
InChI Key: ZRYOWWCGEBQSKY-UHFFFAOYSA-N
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Description

Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate, commonly known as ethyl 3-chloronitrobenzyl aminopropionate, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the nitrobenzyl aminopropionate family of compounds, which are used as a model system to study the effects of nitrobenzyl amines on various biochemical and physiological processes. Ethyl 3-chloronitrobenzyl aminopropionate is used in a variety of research applications, including the study of enzyme inhibition, protein structure and function, receptor binding, and drug metabolism.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate is utilized in the synthesis of complex molecules, such as ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, through palladium-catalyzed amination reactions. These compounds exhibit weak activity against bacteria, indicating potential for developing new antimicrobial agents (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).

Antimicrobial and Herbicidal Activities

The research has extended into exploring the antimicrobial properties of synthesized compounds. A notable example includes the study on thieno[2,3-b]pyridine derivatives, which showed significant cytotoxicity against leukemia cells, suggesting potential anticancer applications (Al-Trawneh et al., 2021). Additionally, Aryloxyphenoxypropionates (APPs), synthesized from similar chemical structures, have been tested for herbicidal activities, presenting a potential lead compound for agricultural applications (Xu, Zhang, Wang, & Li, 2017).

Anticancer and Antimicrobial Agents

Further investigations have demonstrated the utility of compounds synthesized using Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate in developing anticancer agents. The synthesis of complex pyrrole–pyrazole systems and their evaluation against various cancer cell lines underline the potential of these compounds in medicinal chemistry (Attanasi et al., 2001). Another study on the synthesis of tetra substituted thiophene derivatives and their antimicrobial evaluation emphasizes the role of such compounds in creating new antimicrobial agents (Sable, Ganguly, & Chaudhari, 2014).

properties

IUPAC Name

ethyl 3-(N-(5-chloro-2-nitrophenyl)anilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOWWCGEBQSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176858
Record name Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate
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Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate

CAS RN

22316-45-6
Record name Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate
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Record name Ethyl 5'-chloro-2'-nitro-N-phenylmalonanilate
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Record name Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate
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Record name Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropionate
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Record name ETHYL 5'-CHLORO-2'-NITRO-N-PHENYLMALONANILATE
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